4-Cyclopentylpiperidine-4-carbonitrilehydrochloride
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Overview
Description
4-Cyclopentylpiperidine-4-carbonitrilehydrochloride is a chemical compound with the molecular formula C11H19ClN2 and a molecular weight of 214.74 g/mol It is a hydrochloride salt form of 4-cyclopentylpiperidine-4-carbonitrile, which is a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentylpiperidine-4-carbonitrilehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a suitable nitrile compound in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylpiperidine-4-carbonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopentylpiperidine-4-carbonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopentylpiperidine-4-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylpiperidine: A closely related compound with similar structural features.
Piperidine-4-carbonitrile: Another piperidine derivative with a nitrile group.
Cyclopentylamine: A simpler amine compound used as a precursor in the synthesis.
Uniqueness
4-Cyclopentylpiperidine-4-carbonitrilehydrochloride is unique due to its specific combination of a piperidine ring, a cyclopentyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H19ClN2 |
---|---|
Molecular Weight |
214.73 g/mol |
IUPAC Name |
4-cyclopentylpiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H18N2.ClH/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10;/h10,13H,1-8H2;1H |
InChI Key |
UGYUTHJCDJWLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCNCC2)C#N.Cl |
Origin of Product |
United States |
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